3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride
Overview
Description
3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride is a heterocyclic compound with the molecular formula C6H9ClN2. It is a derivative of 3-azabicyclo[3.1.0]hexane, a bicyclic structure that contains a nitrogen atom within the ring system.
Mechanism of Action
Target of Action
3-Azabicyclo[3.1.0]hexane (3-ABH) derivatives are heterocyclic systems often present in molecules capable of acting on various biological targets . They are actively used in drug design
Mode of Action
The exact mode of action of 3-Azabicyclo[313-abh derivatives are known to interact with their targets to exert their effects .
Biochemical Pathways
The specific biochemical pathways affected by 3-Azabicyclo[313-abh derivatives are known to act on various biological targets, suggesting that they may influence multiple biochemical pathways .
Result of Action
The molecular and cellular effects of 3-Azabicyclo[31Given that 3-abh derivatives can act on various biological targets , it is likely that this compound would have multiple effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride typically involves cyclopropanation reactions. One common method is the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones. This reaction provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities . Another approach involves the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which allows for the simultaneous formation of both rings in a single reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the palladium-catalyzed cyclopropanation reaction suggests that it could be adapted for large-scale production, given the appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclopropanation, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions. For example, cyclopropanation reactions yield various 3-azabicyclo[3.1.0]hexane derivatives, while oxidation and reduction reactions produce oxidized and reduced forms of the compound, respectively .
Scientific Research Applications
3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Cycloclavine: An ergot alkaloid with a similar bicyclic structure.
Indolizomycin: An antibiotic with a related heterocyclic system.
Duocarmycin: A group of compounds with high cytotoxicity and potential antitumor activity.
Uniqueness
3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-azabicyclo[3.1.0]hexane-1-carbonitrile;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.ClH/c7-3-6-1-5(6)2-8-4-6;/h5,8H,1-2,4H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMMFELHNPKHNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C#N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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